Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of benzene, featuring two ester groups and a bromine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl 5-methylisophthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO_4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of ester groups to primary alcohols.
Scientific Research Applications
Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for bioactive compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate depends on its specific application and the chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid through the formation of intermediate species. The ester groups can be reduced to alcohols via hydride transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-bromoisophthalate: Similar structure but lacks the methyl group at the 2-position.
Dimethyl 5-methylisophthalate: Similar structure but lacks the bromine atom.
Dimethyl 2-bromo-1,3-benzenedicarboxylate: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
The combination of these functional groups provides a versatile platform for further chemical modifications and the development of new materials and bioactive compounds .
Properties
Molecular Formula |
C11H11BrO4 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H11BrO4/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h4-5H,1-3H3 |
InChI Key |
QVRVZEWTBNCPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC |
Origin of Product |
United States |
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